(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic small-molecule building block comprising two pyrrolidine rings connected by a central methanone carbonyl bridge, with ethoxy and methoxy substituents decorating one ring. Its molecular formula is C₁₂H₂₂N₂O₃ and its molecular weight is 242.31 g/mol.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 2097993-54-7
Cat. No. B1478247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
CAS2097993-54-7
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1OC)C(=O)C2CCNC2
InChIInChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-4-5-13-6-9/h9-11,13H,3-8H2,1-2H3
InChIKeyLCXNIVUVTRIJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-54-7): Scientific Procurement Baseline Profile


(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic small-molecule building block comprising two pyrrolidine rings connected by a central methanone carbonyl bridge, with ethoxy and methoxy substituents decorating one ring. Its molecular formula is C₁₂H₂₂N₂O₃ and its molecular weight is 242.31 g/mol. This compound belongs to the broader class of pyrrolidine-methanone derivatives, a scaffold family employed across medicinal chemistry for constructing enzyme inhibitors and receptor modulators, though no target-specific biological data have been publicly disclosed for this specific entity.

Why Generic Substitution Fails for (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-54-7): The Scaffold-Specificity Argument


The (pyrrolidin-3-yl)methanone scaffold is not a uniform commodity. While structurally related compounds—such as Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0), (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097978-49-7), and (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1315691-41-8)—share the same core, their divergent substituent chemistry dictates fundamentally different physicochemical properties and biological interaction profiles. The ethoxy and methoxy substituents on the target compound introduce hydrogen-bond acceptor capacity and lipophilicity modulation that are absent in the unsubstituted or fluorinated analogs, making direct functional interchange scientifically unsound without explicit comparative data from the target experimental system.

Quantitative Differential Evidence for (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-54-7) vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Capacity: A Differentiating Physicochemical Profile vs. the Parent Pyrrolidinyl-Methanone Scaffold

The target compound (C₁₂H₂₂N₂O₃, MW 242.31 g/mol) carries two additional oxygen atoms—from ethoxy and methoxy substituents—compared to the parent, unsubstituted Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (C₉H₁₆N₂O, MW 168.24 g/mol). These substituents increase the molecular weight by approximately 44% and, more critically, raise the hydrogen-bond acceptor count from 2 to 5, substantially altering solubility, polarity, and potential protein-ligand interaction geometry.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Substituent Electronic Effect Differentiation: Alkoxy-Electron-Donating vs. Fluoroalkyl-Electron-Withdrawing Analogs

The ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) substituents on the target compound are electron-donating via resonance, increasing electron density on the pyrrolidine ring nitrogen and modulating the electronic character of the amide bond. This contrasts with the electron-withdrawing –CHF₂ or –CF₂– substituents found in (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097978-49-7) and (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1315691-41-8), which reduce ring electron density and alter conformational preferences.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Ring-Topology Differentiation: Bis-Pyrrolidine vs. Azetidine-Pyrrolidine Scaffold Comparison

The target compound features two pyrrolidine five-membered rings bridged by a carbonyl. Its closest structural analog carrying the identical 3-ethoxy-4-methoxy substitution pattern, Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone (CAS 2097993-60-5) , replaces the pyrrolidine-3-yl moiety with a four-membered azetidine ring. This ring-size contraction alters the spatial orientation of the basic amine and the carbonyl bridge geometry, which is expected to modify binding-site complementarity in any target where the pyrrolidine ring occupies a defined sub-pocket.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Supply-Chain Differentiation: Commercial Availability Status as a Procurement Decision Factor

As of its last catalog listing in 2019, the target compound was marked as 'Discontinued' by at least one major supplier (CymitQuimica/Biosynth) . In contrast, closely related analogs remain actively listed: Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0, listed by Fluorochem via CymitQuimica) and (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097978-49-7, available for inquiry) . The Azetidin-3-yl analog (CAS 2097993-60-5) is also listed as available for inquiry . This supply status differential means that programs optimized on the target scaffold face higher sourcing risk and must consider analog procurement as a contingency.

Chemical Procurement Supply Chain Risk Research Continuity

Patent Landscape Context: Pyrrolidine-Ether Patent Differentiation

The pyrrolidine-ether chemical space encompassing 3-ethoxy-4-methoxy substitution patterns has been claimed in patent literature, notably in US-8507535-B2, which covers methyl-pyrrolidine ether derivatives . This patent family describes compounds structurally related to the alkoxy-pyrrolidine motif of the target compound. In contrast, the (pyrrolidin-3-yl)methanone scaffold without alkoxy substitution appears in distinct patent families, including orexin receptor antagonist patents [1] and MetAP-2 inhibitor patents [2]. The divergence in patent coverage by substitution pattern reinforces that alkoxy-substituted and unsubstituted/fluoro-substituted analogs occupy different intellectual property landscapes, a critical factor for organizations conducting freedom-to-operate analyses.

Intellectual Property Chemical Patent Analysis Freedom to Operate

Evidence-Backed Application Scenarios for (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-54-7)


Scaffold-Based Fragment Library Design Requiring Defined HBA Capacity

When constructing a fragment library biased toward hydrogen-bond-rich protein targets (e.g., kinases, proteases), the target compound's five HBA sites provide a differentiated physicochemical profile relative to the two-HBA parent scaffold (CAS 1257381-66-0). Procurement of the ethoxy-methoxy-substituted compound enables exploration of additional polar contacts in the binding site without altering the core bis-pyrrolidine topology.

Structure-Activity Relationship (SAR) Studies with Matched-Pair Analysis vs. Azetidine Analog

For programs that have identified a hit with the Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone scaffold (CAS 2097993-60-5), the target compound (CAS 2097993-54-7) serves as a matched-pair comparator: the only structural difference is the ring-size expansion from azetidine (4-membered) to pyrrolidine (5-membered). This matched pair enables quantification of the ring-size effect on potency, selectivity, and metabolic stability, providing critical SAR data.

Electronic Effect Profiling: Alkoxy-Donating vs. Fluoro-Withdrawing Series Comparison

In lead optimization campaigns where both alkoxy-substituted (electron-donating) and fluoro-substituted (electron-withdrawing) pyrrolidine-methanone series are under evaluation, the target compound serves as the reference for the electron-rich series. Its procurement enables direct head-to-head profiling against (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097978-49-7) or (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1315691-41-8) to deconvolute electronic vs. steric contributions to target engagement.

IP-Landscape De-Risking for Pyrrolidine-Ether Chemical Series

Organizations pursuing alkoxy-pyrrolidine ether chemical matter should procure the target compound as a representative exemplar for patent landscape mapping. Its structural features place it within the chemical space claimed by methyl-pyrrolidine ether derivative patents (US-8507535-B2) and pyrrolidine ether NK3 antagonist patents, helping define the boundaries of existing IP estates before initiating lead optimization. [1]

Quote Request

Request a Quote for (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.